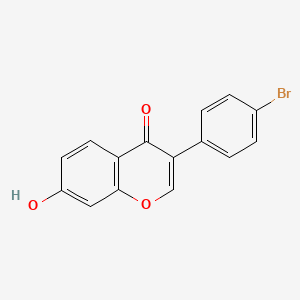

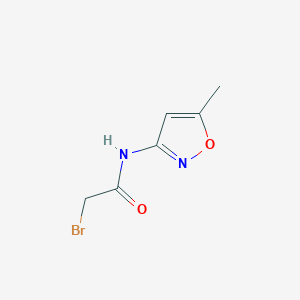

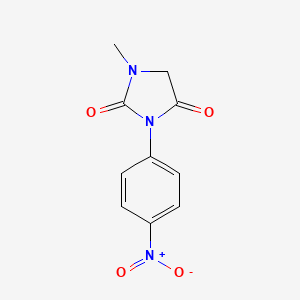

![molecular formula C10H11BrN2 B1277602 2-(3-溴丙基)-1H-苯并[d]咪唑 CAS No. 93483-94-4](/img/structure/B1277602.png)

2-(3-溴丙基)-1H-苯并[d]咪唑

描述

The compound "2-(3-Bromopropyl)-1H-benzo[d]imidazole" is a derivative of the benzo[d]imidazole class, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromopropyl substituent suggests potential reactivity that could be exploited in various chemical transformations.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives can be achieved through various methods. One such method involves a one-pot synthesis starting from N-phenylbenzimidamides and bromobenzenes, which includes a Pd-catalyzed N-arylation followed by a Cu-catalyzed C–H functionalization/C–N bond formation process . Although the specific synthesis of "2-(3-Bromopropyl)-1H-benzo[d]imidazole" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives can be complex and is often characterized using X-ray crystallography. For instance, a related compound with a bromophenyl group was analyzed by X-ray crystal structure analysis, which could provide insights into the potential structure of "2-(3-Bromopropyl)-1H-benzo[d]imidazole" . Additionally, Hirshfeld surface analysis and DFT calculations can be used to understand the intermolecular interactions and energy frameworks of such compounds .

Chemical Reactions Analysis

The bromopropyl group in "2-(3-Bromopropyl)-1H-benzo[d]imidazole" is a reactive functional group that can participate in various chemical reactions. For example, benzyl bromides have been shown to undergo transition-metal-free insertion into related imidazole compounds, which could be relevant for the bromopropyl group as well . Furthermore, the reactivity of bromopropyl-substituted benzimidazolium salts in the synthesis of imidazo[1,2-a]benzimidazole derivatives has been studied, indicating the potential for cyclization and further transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives can be deduced from their molecular structure and substituents. The presence of halogen atoms, such as bromine, can influence the compound's polarity, reactivity, and intermolecular interactions. Hirshfeld surface analysis can reveal the nature of these interactions, while DFT and MESP studies can provide information on the electronic properties, such as charge distribution and molecular stability . Molecular docking studies can also suggest the biological relevance of these compounds by predicting their binding affinity to target proteins .

科学研究应用

咪唑基衍生物的合成

研究探索了从类似于 2-(3-溴丙基)-1H-苯并[d]咪唑的化合物合成各种衍生物。一项研究展示了从 3-溴-4H-1-苯并噻吩-4-酮和咪唑中合成 2-(1H-咪唑-1-基)-4H-1-苯并噻吩-4-酮,突出了合成新型化合物的一种潜在途径 (Cozzi & Pillan,1988)。

抗结核活性

合成了一系列新型 1H-苯并[d]咪唑衍生物并评估了它们的抗结核活性,展示了此类化合物对抗结核病的潜力。一些衍生物对结核分枝杆菌和牛分枝杆菌菌株表现出优异的活性 (Gobis 等,2015)。

脱氨硫化

开发了一种创新的 1H-苯并[d]咪唑-2-胺(包括类似于 2-(3-溴丙基)-1H-苯并[d]咪唑的胺)脱氨硫化反应。该方法为各种 2-硫代-1H-苯并[d]咪唑提供了新颖且环保的合成途径 (Zheng 等,2022)。

抗真菌活性

已经研究了苯并咪唑衍生物的合成及其在抗真菌应用中的潜力。一些衍生物对念珠菌、曲霉菌和皮肤癣菌表现出有希望的活性 (Khabnadideh 等,2012)。

抗炎和抗氧化剂

评估了新型 2-(6-烷基-吡嗪-2-基)-1H-苯并[d]咪唑类似物的抗炎和抗氧化活性。某些化合物表现出有效的活性,表明苯并咪唑衍生物的治疗潜力 (Shankar 等,2017)。

CO2 捕获

一项研究探讨了 1-丁基咪唑与 3-溴丙胺氢溴酸盐的反应,导致产生一种能够有效捕获 CO2 的室温离子液体。这表明 2-(3-溴丙基)-1H-苯并[d]咪唑衍生物具有潜在的环境应用 (Bates 等,2002)。

未来方向

Imidazole and benzimidazole rings have been widely explored and utilized by the pharmaceutical industry for drug discovery . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that “2-(3-Bromopropyl)-1H-benzo[d]imidazole” and similar compounds may have potential for future research and development.

属性

IUPAC Name |

2-(3-bromopropyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBKQKHVYFOCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424592 | |

| Record name | 2-(3-Bromopropyl)benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromopropyl)-1H-benzo[d]imidazole | |

CAS RN |

93483-94-4 | |

| Record name | 2-(3-Bromopropyl)benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

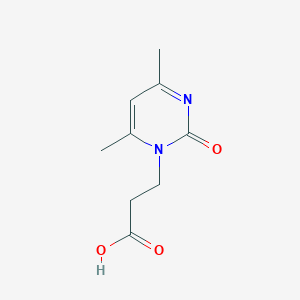

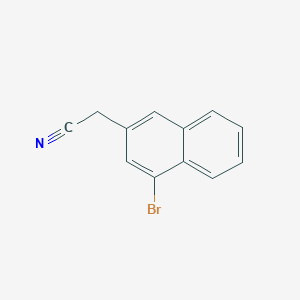

![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1277529.png)

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B1277532.png)